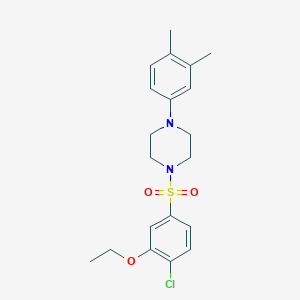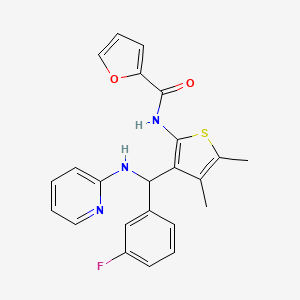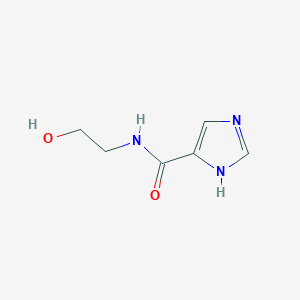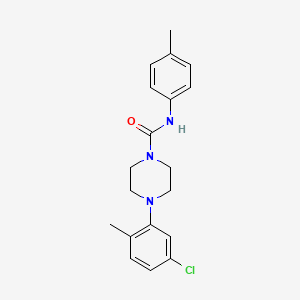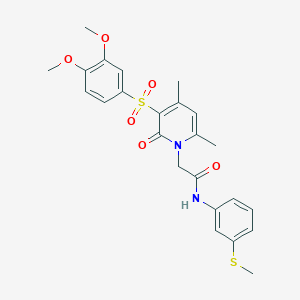
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H19F3N2O4 and its molecular weight is 396.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Antagonism and PET Imaging
Orexin Receptor Antagonist : N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. It undergoes extensive metabolism, with negligible excretion unchanged, highlighting its potential therapeutic application and the importance of understanding its metabolic pathway (Renzulli et al., 2011).
PET Imaging of Microglia : [11C]CPPC, a PET radiotracer specific for CSF1R (a microglia-specific marker), demonstrates the compound's application in noninvasive imaging of reactive microglia and neuroinflammation in vivo. This advancement aids in understanding neuroinflammation's role in neuropsychiatric disorders, offering a tool for developing new therapeutics targeting CSF1R (Horti et al., 2019).
Synthesis and Characterization
Synthesis Techniques : Novel methods for synthesizing derivatives of the compound, including the use of carbon-14 labeling for metabolic studies, have been developed. These techniques are crucial for understanding the drug's pharmacokinetics and for further research into its potential applications (Gawell, 2003).
Metal Complexes : The synthesis and characterization of metal complexes with new benzamides, including (N-(piperidin-1"-yl) (p-tolyl) methyl) benzamide, have been explored. These studies contribute to understanding the bioactivity of such complexes, offering insights into their potential antibacterial applications (Khatiwora et al., 2013).
Potential Therapeutic Applications
Anti-acetylcholinesterase Activity : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity reveal the impact of substituting the benzamide moiety on enhancing activity. This research underlines the potential of such compounds in developing antidementia agents (Sugimoto et al., 1990).
Antiplasmodial Activities : Research into N-acylated furazan-3-amines and their derivatives has shown significant activity against Plasmodium falciparum strains, indicating potential antiplasmodial applications. This work underscores the importance of structural variations in enhancing therapeutic efficacy and reducing cytotoxicity (Hermann et al., 2021).
Eigenschaften
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c20-19(21,22)28-16-3-1-14(2-4-16)17(25)23-11-13-5-8-24(9-6-13)18(26)15-7-10-27-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJAIONOMRDCME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)
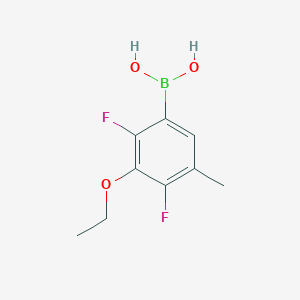
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)
![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)
![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)
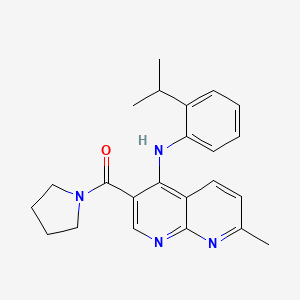

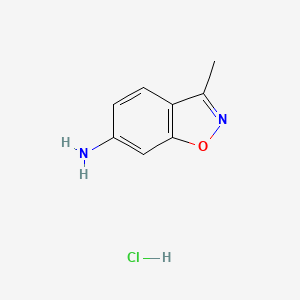
![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)
